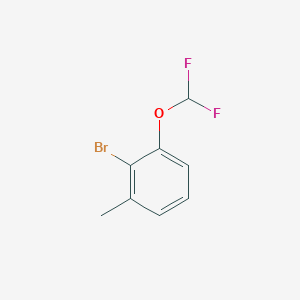

2-Bromo-3-(difluoromethoxy)toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

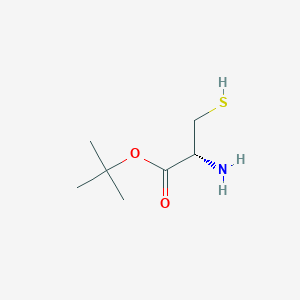

2-Bromo-3-(difluorométhoxy)toluène: est un composé organique de formule moléculaire C8H7BrF2O et d'une masse moléculaire de 237,04 g/mol Il s'agit d'un composé aromatique bromé contenant à la fois des groupes fonctionnels brome et difluorométhoxy liés à un squelette toluène

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Une méthode courante de synthèse du 2-Bromo-3-(difluorométhoxy)toluène implique la bromation du 2,6-difluorotoluène. Le processus comprend généralement les étapes suivantes :

Matière de départ: 2,6-Difluorotoluène.

Réactifs: Acide bromhydrique (HBr) et peroxyde d'hydrogène (H2O2).

Conditions de réaction: La réaction est effectuée en présence d'un solvant organique ou inorganique, sous éclairement, pendant 6 à 24 heures.

Purification: Le mélange réactionnel est lavé avec une solution saturée de sulfite de sodium et d'eau, séché sur du sulfate de sodium anhydre et purifié par chromatographie sur colonne de silice.

Méthodes de production industrielle: Les méthodes de production industrielle du 2-Bromo-3-(difluorométhoxy)toluène peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de systèmes de purification automatisés et de mesures rigoureuses de contrôle de la qualité pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions: Le 2-Bromo-3-(difluorométhoxy)toluène peut subir diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de brome peut être remplacé par d'autres nucléophiles dans les réactions de substitution.

Réactions de couplage: Il peut participer à des réactions de couplage de Suzuki–Miyaura pour former des liaisons carbone-carbone.

Réactifs et conditions courants:

Couplage de Suzuki–Miyaura: Cette réaction utilise généralement des catalyseurs au palladium et des réactifs au bore dans des conditions douces.

Réactions de substitution: Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcoolates.

Principaux produits:

Couplage de Suzuki–Miyaura: Les principaux produits sont des composés biaryliques.

Réactions de substitution: Les principaux produits dépendent du nucléophile utilisé, mais conduisent généralement au remplacement de l'atome de brome par le nucléophile.

Applications De Recherche Scientifique

Le 2-Bromo-3-(difluorométhoxy)toluène présente plusieurs applications en recherche scientifique, notamment:

Produits pharmaceutiques: Il est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques.

Produits agrochimiques: Il sert de bloc de construction pour la synthèse de produits agrochimiques.

Science des matériaux: Il est utilisé dans le développement de matériaux avancés aux propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-Bromo-3-(difluorométhoxy)toluène dans les réactions chimiques implique l'activation de l'atome de brome, qui peut subir une addition oxydante pour former des intermédiaires réactifs. Ces intermédiaires peuvent ensuite participer à diverses réactions de couplage ou de substitution . Le groupe difluorométhoxy peut également influencer la réactivité et la sélectivité du composé dans ces réactions.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)toluene in chemical reactions involves the activation of the bromine atom, which can undergo oxidative addition to form reactive intermediates. These intermediates can then participate in various coupling or substitution reactions . The difluoromethoxy group can also influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Composés similaires:

- 2-Bromo-3-fluorotoluène

- 2-Bromo-4-(difluorométhoxy)toluène

- 2-Bromo-3-(trifluorométhoxy)toluène

Comparaison: Le 2-Bromo-3-(difluorométhoxy)toluène est unique en raison de la présence à la fois de groupes brome et difluorométhoxy, qui peuvent influencer sa réactivité et ses applications. Comparé au 2-Bromo-3-fluorotoluène, le groupe difluorométhoxy fournit des effets attracteurs d'électrons supplémentaires, ce qui peut améliorer sa réactivité dans certaines réactions .

Propriétés

IUPAC Name |

2-bromo-1-(difluoromethoxy)-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOVAAGXCQQOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)

![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)

![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)

![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)